molecular formula C10H8N4O3 B6092174 N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide

N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide

Cat. No.: B6092174
M. Wt: 232.20 g/mol
InChI Key: QPDWAVPRKXUVIF-UHFFFAOYSA-N
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Description

N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms The benzamide group is attached to the triazine ring, giving the compound its unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide typically involves the reaction of 3,5-dioxo-1,2,4-triazine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and minimize impurities. Continuous flow reactors may be employed to ensure consistent production and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA synthesis or protein function, resulting in its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide can be compared with other similar compounds, such as:

These compounds share the triazine ring structure but differ in the attached functional groups, which can influence their chemical properties and applications

Properties

IUPAC Name

N-(3,5-dioxo-2H-1,2,4-triazin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O3/c15-8(6-4-2-1-3-5-6)11-7-9(16)12-10(17)14-13-7/h1-5H,(H,11,13,15)(H2,12,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDWAVPRKXUVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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